The compound 5S-HpEPE, while not directly mentioned in the provided papers, seems to be related to the broader category of hydroperoxyeicosatetraenoic acids (HPETEs), which are products of the arachidonic acid metabolism through the lipoxygenase pathway. These compounds, including 5-HPETE, have been studied for their roles in various physiological and pathological processes. The papers provided offer insights into the mechanisms of action of related compounds and their potential applications in various fields, particularly in neuroscience and neuropharmacology.
In the field of neurology, particularly in the study of epilepsy, compounds that modulate serotonin (5-HT) neurotransmission have been shown to have significant effects. For instance, optogenetic activation of 5-HT neurons in the dorsal raphe was found to suppress seizure-induced respiratory arrest (S-IRA) and produce an anticonvulsant effect in a mouse model of sudden unexpected death in epilepsy (SUDEP)1. This suggests that targeted interventions in serotonergic pathways could be beneficial in preventing SUDEP.
In psychopharmacology, the interaction of metabotropic glutamate receptor 5 (mGluR5) antagonists with serotonergic systems has been explored. The mGluR5 antagonist MPEP has been shown to produce anxiolytic or antidepressant effects, which are associated with acute activation of the hypothalamic-pituitary-adrenal (HPA) axis and desensitization of neuroendocrine responses with repeated dosing3. This indicates that modulation of glutamatergic and serotonergic signaling could be a strategy for developing new treatments for anxiety and depression.
In drug development, the synthesis and characterization of non-nitrogenous ligands for the 5-HT2B receptor, such as 5-HPEC, have been pursued to understand the role of 5-HT2B in various conditions like migraines, drug abuse, neurodegenerative diseases, and irritable bowel syndrome4 5. These studies highlight the potential of developing novel therapeutic agents targeting specific serotonin receptors.
The neuroprotective actions of mGluR5 antagonists have also been investigated in the context of methamphetamine-induced dopaminergic neurotoxicity. MPEP, a selective mGluR5 antagonist, was found to protect dopaminergic neurons against methamphetamine-induced toxicity, potentially through the reduction of dopamine outflow and inhibition of hyperthermia7. This suggests that mGluR5 antagonists could be beneficial in conditions where dopaminergic systems are compromised.
5(S)-Hydroperoxyeicosapentaenoic acid is primarily derived from dietary sources rich in eicosapentaenoic acid, such as fish oils. It plays a critical role in the biosynthesis of other bioactive lipids, including leukotrienes and resolvins, which are important mediators in inflammation and resolution processes. The compound's classification as an eicosanoid places it within a larger category of signaling molecules that include prostaglandins, thromboxanes, and other hydroxy fatty acids.
The synthesis of 5(S)-hydroperoxyeicosapentaenoic acid occurs through enzymatic oxidation of eicosapentaenoic acid by lipoxygenases. The primary method involves:
The molecular structure of 5(S)-hydroperoxyeicosapentaenoic acid can be described as follows:
This structure allows for significant reactivity, particularly in biological systems where it can participate in various biochemical pathways .
5(S)-hydroperoxyeicosapentaenoic acid participates in several important chemical reactions:
The mechanism of action for 5(S)-hydroperoxyeicosapentaenoic acid primarily involves its role as a signaling molecule in inflammation:
The physical and chemical properties of 5(S)-hydroperoxyeicosapentaenoic acid include:
These properties are significant for its biological activity and stability during storage and handling.
5(S)-hydroperoxyeicosapentaenoic acid has several scientific applications:
5(S)-Hydroperoxyeicosapentaenoic acid (5(S)-HpEPE; CAS 143292-98-2) is a 20-carbon polyunsaturated fatty acid derivative with the molecular formula C₂₀H₃₀O₄ (molar mass: 334.45 g/mol) [8]. It features:
The S-chirality at C5 is enzymatically determined by 5-lipoxygenase (5-LO) and is essential for bioactivity. The 6E geometry results from stereoselective hydrogen abstraction during catalysis, distinguishing it from non-enzymatic peroxidation products [4] [6].
5(S)-HpEPE structurally parallels 5(S)-HETE (from arachidonic acid, AA) but contains an additional double bond at C17-C18 due to its eicosapentaenoic acid (EPA) backbone [6]. This difference enhances flexibility and alters binding to enzymes/receptors:
Structural Feature | 5(S)-HpEPE (EPA-derived) | 5(S)-HETE (AA-derived) |
---|---|---|
Precursor Fatty Acid | Eicosapentaenoic acid (C20:5 ω-3) | Arachidonic acid (C20:4 ω-6) |
Double Bonds | 5 (6E,8Z,11Z,14Z,17Z) | 4 (6E,8Z,11Z,14Z) |
C5 Functional Group | -OOH | -OOH |
Biological Stability | Lower (rapid reduction) | Higher |
Table 1: Structural comparison of 5(S)-HpEPE and 5(S)-HETE [2] [6] [8].
Redox Mechanism: The non-heme iron in 5-LO cycles between Fe²⁺ (for H abstraction) and Fe³⁺ (for peroxy radical formation), avoiding radical intermediates [4].
5-LO activity is spatially regulated:
Tissue/Cell Type | 5-LO Expression | FLAP Dependency | Primary Product |
---|---|---|---|
Neutrophils | High | Essential | 5(S)-HpEPE → LTA5 |
Alveolar Macrophages | Moderate | Partial | 5(S)-HpEPE → 5-HEPE |
Pancreatic Cancer | Overexpressed | Yes | 5(S)-HpEPE |
Table 2: Tissue-specific 5-LO/FLAP activity in 5(S)-HpEPE synthesis [1] [7] [10].
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8